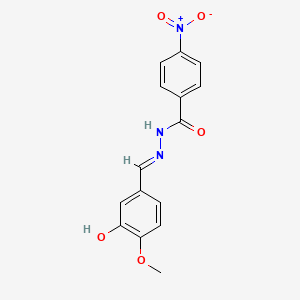

N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide involves a two-step reaction process starting from a suitable benzaldehyde and hydrazide. For example, a study described the synthesis of related compounds by treating methylparaben with hydrazine hydrate to obtain the hydrazide, followed by reaction with different aldehydes under specific conditions to achieve the target molecule with varying yields (Suzana et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods like FT-IR, MS, ^1H-NMR, and ^13C-NMR, providing detailed insights into the molecular framework and the nature of substituents attached to the phenyl rings. Crystallographic studies further reveal the spatial arrangement of atoms and the geometry of the molecule, including dihedral angles and the presence of intramolecular hydrogen bonding, which are crucial for understanding the compound's reactivity and properties (S. M. Somagond et al., 2018).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

- Compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide have shown significant antimicrobial activity. For instance, 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides demonstrated substantial in vitro antimicrobial effects, especially when they have methoxy, hydroxy, and nitro substituents (Kumar et al., 2011).

Xanthine Oxidase Inhibitory Activity

- A study on hydrazones, including compounds closely related to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, revealed xanthine oxidase inhibitory activities. One such compound showed significant activity in this regard (Han et al., 2022).

Photolabile Groups in Polymers

- The o-nitrobenzyl group, a component of N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, is frequently used in polymer and materials science for its photolabile properties. This allows the alteration of polymer properties through irradiation, demonstrating its potential in the field of material science (Zhao et al., 2012).

Synthesis and Characterization

- Research on the synthesis and characterization of compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, along with their antimicrobial activity, is a subject of continuous study. This includes the exploration of their chemical structures and potential applications (Suzana et al., 2017).

Bioactive Schiff Base Compounds

- Schiff base compounds derived from N'-substituted benzohydrazide, including those closely related to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, have been studied for their broad spectrum of biological activities. These include antibacterial, antifungal, antioxidant, and cytotoxic activities, demonstrating their potential in medicinal chemistry (Sirajuddin et al., 2013).

Eigenschaften

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-14-7-2-10(8-13(14)19)9-16-17-15(20)11-3-5-12(6-4-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNHQEUECDHQHC-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![5-[(5-carboxy-2-thienyl)methyl]-2-furoic acid](/img/structure/B5546667.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)

![2-methyl-4-(3-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5546702.png)

![4-[(2-ethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5546710.png)

![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)